Fmoc-D-aspartic acid b-2-phenylisopropyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

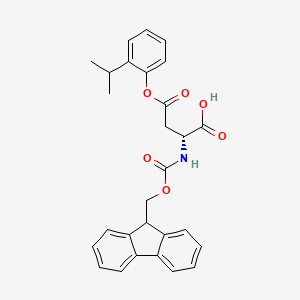

Fmoc-D-aspartic acid b-2-phenylisopropyl ester: is a derivative of aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its unique protective groups that facilitate selective deprotection and coupling reactions. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid b-2-phenylisopropyl ester typically involves the following steps:

Protection of the Aspartic Acid: The carboxyl group of aspartic acid is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.

Esterification: The β-carboxyl group of the aspartic acid is esterified with 2-phenylisopropanol under acidic conditions to form the ester.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale esterification and protection reactions are carried out in industrial reactors.

Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Piperidine: Used for Fmoc deprotection.

Trifluoroacetic Acid (TFA): Used for selective removal of the 2-phenylisopropyl ester group.

Dicyclohexylcarbodiimide (DCC): Used in coupling reactions to activate the carboxyl group for peptide bond formation.

Major Products:

Deprotected Aspartic Acid Derivatives: Formed after removal of the Fmoc group.

Hydrolyzed Products: Free carboxylic acids formed after ester hydrolysis.

Peptide Chains: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-D-aspartic acid b-2-phenylisopropyl ester is widely used in solid-phase peptide synthesis due to its orthogonal protection strategy, which allows for selective deprotection and coupling.

Biology:

Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein structure and function.

Medicine:

Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-D-aspartic acid b-2-phenylisopropyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 2-phenylisopropyl ester group protects the β-carboxyl group, allowing for selective deprotection and coupling reactions.

Molecular Targets and Pathways:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups during synthesis.

Selective Deprotection: The orthogonal protection strategy allows for selective deprotection, enabling the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Fmoc-L-aspartic acid β-2-phenylisopropyl ester: Similar structure but with the L-isomer of aspartic acid.

Fmoc-D-aspartic acid α-2-phenylisopropyl ester: Similar structure but with the ester group at the α-position.

Fmoc-D-glutamic acid β-2-phenylisopropyl ester: Similar structure but with glutamic acid instead of aspartic acid.

Uniqueness:

Selective Protection: The combination of Fmoc and 2-phenylisopropyl ester groups provides a unique orthogonal protection strategy, allowing for selective deprotection and coupling reactions.

D-Isomer: The use of the D-isomer of aspartic acid provides different stereochemical properties compared to the L-isomer, which can be advantageous in certain peptide synthesis applications.

Biological Activity

Fmoc-D-aspartic acid b-2-phenylisopropyl ester is a derivative of aspartic acid that has gained attention in peptide synthesis and biological research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The biological activity of this compound, particularly its role in various physiological processes, is an area of ongoing research.

- Molecular Formula : C₁₅H₁₉N₃O₄

- Molecular Weight : 303.33 g/mol

- CAS Number : 200336-86-3

The structure includes a D-aspartic acid moiety, which is crucial for its biological function, and a b-2-phenylisopropyl ester that enhances its stability and solubility in organic solvents.

Biological Activity

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Research indicates that derivatives of aspartic acid play significant roles in neurotransmission and cellular signaling.

- Receptor Interaction : Aspartic acid derivatives have been shown to interact with glutamate receptors, specifically NMDA receptors, which are involved in synaptic plasticity and memory function.

- Neurotransmitter Modulation : This compound may influence neurotransmitter release and uptake, impacting neuronal excitability and signaling pathways.

- Peptide Synthesis Applications : The Fmoc group allows for selective deprotection during peptide synthesis, facilitating the incorporation of D-aspartic acid into peptides that can exhibit biological activity.

Study 1: Neurotransmission Modulation

A study investigated the effects of D-aspartic acid on neurotransmitter release in rat cortical neurons. The findings indicated that D-aspartate enhances the release of glutamate, suggesting a role in modulating excitatory neurotransmission .

Study 2: Peptide Synthesis Efficacy

Research focused on the synthesis of peptides containing this compound demonstrated its effectiveness in solid-phase peptide synthesis. The study highlighted the stability of the ester under various coupling conditions and its utility in producing high-purity peptides .

Table 1: Summary of Biological Activities

Properties

Molecular Formula |

C28H27NO6 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-propan-2-ylphenoxy)butanoic acid |

InChI |

InChI=1S/C28H27NO6/c1-17(2)18-9-7-8-14-25(18)35-26(30)15-24(27(31)32)29-28(33)34-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,17,23-24H,15-16H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1 |

InChI Key |

BIGAYZURJLNCBZ-XMMPIXPASA-N |

Isomeric SMILES |

CC(C)C1=CC=CC=C1OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.